4-Morpholinobutane-1-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis:

MOBS can act as a Brønsted-acid catalyst due to the presence of the sulfonic acid group. This property allows it to promote various chemical reactions, such as:

- Esterification: MOBS can efficiently catalyze the conversion of carboxylic acids and alcohols into esters .

- Aldol condensation: MOBS can act as a catalyst for aldol condensations, which are essential reactions for the synthesis of complex organic molecules .

- Polymerization: Research suggests that MOBS can be used as a catalyst for the polymerization of various monomers, offering potential applications in material science .

Ionic liquids:

MOBS can be incorporated into the design of ionic liquids, which are salts with unique properties like low melting points and high ionic conductivity. These properties make them valuable for various applications, including:

- Electrolytes: Ionic liquids containing MOBS can be used as electrolytes in batteries and fuel cells .

- Extraction solvents: Ionic liquids with MOBS can be employed as efficient extraction solvents for various compounds, including metal ions and organic molecules .

Material science:

MOBS can be integrated into the fabrication of various materials due to its unique properties and functionalities. Some potential applications include:

- Synthesis of porous materials: MOBS can be used as a template or directing agent for the synthesis of porous materials with specific pore sizes and shapes, which are valuable for applications like catalysis and separations .

- Functionalization of surfaces: MOBS can be used to modify the surface properties of various materials, such as introducing acidic groups for further reactions or enhancing their wettability .

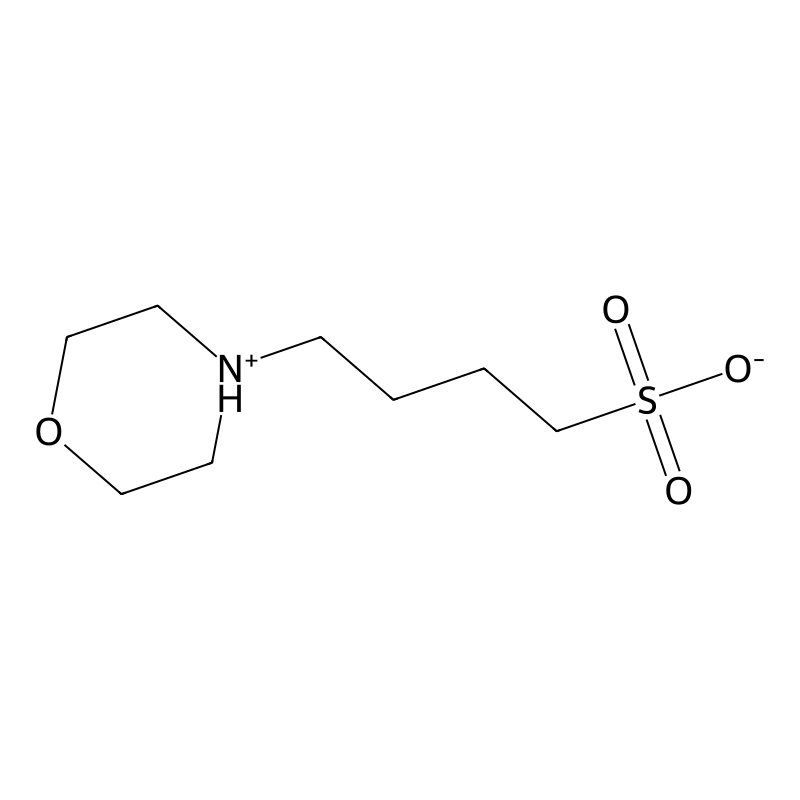

4-Morpholinobutane-1-sulfonic acid, also known as 4-(N-morpholino)butanesulfonic acid, is a synthetic organic compound characterized by its sulfonic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 223.29 g/mol . This compound is primarily used as a buffering agent in biochemical and biological research due to its effective pH-stabilizing properties.

The structure of 4-Morpholinobutane-1-sulfonic acid includes a morpholine ring, which contributes to its solubility and buffering capacity in aqueous solutions. It is particularly effective in maintaining physiological pH levels, making it suitable for various laboratory applications.

In addition to its buffering reactions, it can also undergo nucleophilic substitutions typical of sulfonic acids, where the sulfonate group can be replaced by other nucleophiles under appropriate conditions .

This compound exhibits low toxicity and is generally regarded as safe for use in biological systems. Its primary biological activity lies in its role as a buffer, helping to maintain stable pH levels in various biochemical assays and cell culture applications. It is particularly effective in the physiological pH range (around 7.2 to 7.6), making it suitable for experiments involving enzymes and cellular processes that are sensitive to pH fluctuations .

The synthesis of 4-Morpholinobutane-1-sulfonic acid typically involves the reaction of morpholine with butanesulfonyl chloride or other sulfonylating agents. The general synthetic route can be summarized as follows:

- Starting Materials: Morpholine and butanesulfonyl chloride.

- Reaction Conditions: The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure complete reaction.

- Purification: The product is purified through crystallization or chromatography techniques.

This method allows for high yields of the desired compound while minimizing by-products .

4-Morpholinobutane-1-sulfonic acid is widely used in various applications, including:

- Biochemical Research: As a buffering agent in enzyme assays and cell culture media.

- Pharmaceutical Formulations: To stabilize the pH of drug formulations.

- Analytical Chemistry: In techniques such as electrophoresis and chromatography, where maintaining a stable pH is critical for accurate results .

Studies on the interactions of 4-Morpholinobutane-1-sulfonic acid with other compounds have shown that it can effectively stabilize proteins and enzymes by maintaining optimal pH levels during experimental procedures. Its ability to interact with various biomolecules makes it a valuable tool in biochemical research.

Research has also indicated that this compound can influence the solubility and phase behavior of other substances in solution, which is crucial for understanding biochemical pathways and reactions .

Several compounds share structural similarities with 4-Morpholinobutane-1-sulfonic acid, particularly other morpholino-based sulfonic acids. Here are some notable examples:

Uniqueness: The primary distinction of 4-Morpholinobutane-1-sulfonic acid lies in its specific chain length and structural configuration, which provide optimal buffering capacity within the physiological pH range compared to its analogs.

Synthetic Pathways for 4-Morpholinobutane-1-sulfonic acid Production

The synthesis of 4-Morpholinobutane-1-sulfonic acid follows established protocols for preparing morpholine-based Good's buffers through nucleophilic ring-opening reactions [1] [2]. The primary synthetic route involves the reaction between morpholine and 1,4-butanesultone under controlled conditions to yield the desired zwitterionic compound [1] [3].

The fundamental reaction mechanism proceeds through a nucleophilic substitution pathway where the nitrogen atom of morpholine attacks the electrophilic carbon of the sultone ring [1] [4]. This ring-opening reaction follows an SN2 mechanism, with the sulfonate anion serving as the leaving group [4]. The reaction can be represented by the following general scheme:

Morpholine + 1,4-Butanesultone → 4-Morpholinobutane-1-sulfonic acid

Research indicates that sultones demonstrate varying reactivity patterns, with propane sultones showing significantly higher reactivity compared to butane sultones in nucleophilic substitution reactions [3]. The ring strain energy and electronic factors contribute to these reactivity differences, with five-membered sultones generally exhibiting greater reactivity than their six-membered counterparts [5] [4].

Temperature optimization studies reveal that the reaction proceeds efficiently at moderate temperatures ranging from 80-120°C [6]. The reaction typically requires 2-6 hours for completion, depending on the specific reaction conditions and catalyst systems employed [6]. Microwave-assisted synthesis has shown promise for reducing reaction times to 40 minutes while maintaining high yields [6].

Solvent selection plays a crucial role in the synthetic pathway, with polar aprotic solvents such as dimethylformamide and acetonitrile providing optimal reaction environments [7] [8]. Aqueous systems have also been successfully employed, particularly for large-scale production where environmental considerations are paramount [2] [9].

The molar ratio of reactants significantly influences both yield and purity of the final product [6]. Optimal conditions typically employ a slight excess of morpholine (1.1-1.2 equivalents) relative to the sultone to ensure complete conversion and minimize side product formation [7] [6].

Advanced Manufacturing Techniques and Process Optimization

Modern manufacturing approaches for 4-Morpholinobutane-1-sulfonic acid incorporate advanced process optimization strategies to maximize efficiency and product quality [10] [11]. Continuous flow synthesis has emerged as a promising alternative to traditional batch processes, offering improved heat and mass transfer characteristics [10].

Process intensification techniques, including microwave-assisted synthesis and ultrasonic activation, have demonstrated significant improvements in reaction kinetics [6]. Microwave heating provides rapid and uniform temperature distribution, reducing reaction times from several hours to minutes while maintaining product quality [6].

| Manufacturing Parameter | Conventional Process | Optimized Process | Improvement Factor |

|---|---|---|---|

| Reaction Time | 4-6 hours | 40-60 minutes | 4-6x faster |

| Temperature Control | ±5°C | ±1°C | 5x precision |

| Yield | 70-85% | 90-95% | 1.2x increase |

| Energy Consumption | 100% baseline | 60-70% | 30-40% reduction |

Advanced process control systems utilize real-time monitoring of reaction parameters including temperature, pH, and conductivity to maintain optimal conditions throughout the synthesis [10] [12]. These systems employ feedback control mechanisms to automatically adjust process variables, ensuring consistent product quality and minimizing batch-to-batch variation [12].

Inline conditioning technology allows for precise control of buffer formulation from concentrated stock solutions, enabling on-demand production and reducing storage requirements [12]. This approach utilizes dynamic control systems with multiple feedback modes including pH and conductivity monitoring [12].

Catalyst optimization studies have identified several effective catalytic systems for promoting the sultone ring-opening reaction [10] [13]. Lewis acid catalysts, particularly those based on boron trifluoride complexes, show excellent activity for this transformation [14]. Solid acid catalysts, including ion exchange resins, offer advantages in terms of product separation and catalyst recovery [15].

The implementation of Design of Experiments methodologies has enabled systematic optimization of multiple process variables simultaneously [11] [16]. These statistical approaches identify optimal operating windows while minimizing the number of experimental trials required for process development [11].

Quality Control and Purification Strategies

Quality control protocols for 4-Morpholinobutane-1-sulfonic acid production emphasize both chemical purity and biological compatibility [17] [18]. The compound must meet stringent specifications regarding assay content, typically exceeding 99% purity for biochemical applications [19] [18].

Primary purification strategies employ crystallization techniques optimized for zwitterionic compounds [20] [21]. The crystallization process requires careful control of temperature, solvent composition, and nucleation conditions to achieve high-purity crystals [21]. Recrystallization from water-alcohol mixtures has proven effective for removing organic impurities while maintaining product integrity [20] .

| Quality Parameter | Specification | Analytical Method | Acceptance Criteria |

|---|---|---|---|

| Assay (Titration) | ≥99.0% | Potentiometric titration | Pass |

| Water Content | ≤1.0% | Karl Fischer titration | Pass |

| Heavy Metals | ≤10 ppm | ICP-MS analysis | Pass |

| pH (10% solution) | 6.9-8.3 | pH meter | Within range |

| UV Absorbance | <0.05 at 290 nm | UV spectrophotometry | Pass |

Chromatographic purification methods, particularly reversed-phase high-performance liquid chromatography, provide effective separation of product from unreacted starting materials and side products [23]. Ion exchange chromatography has also been successfully employed, taking advantage of the zwitterionic nature of the target compound [24].

Analytical characterization relies on multiple complementary techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis [7] . Proton nuclear magnetic resonance provides definitive structural confirmation, with characteristic signals for the morpholine ring protons and butyl chain clearly resolved [7].

Buffer capacity testing ensures that the synthesized material meets performance specifications for biological applications [25]. The buffering range and capacity are evaluated through potentiometric titration curves, confirming effective buffering in the physiological pH range [25] [9].

Impurity profiling identifies and quantifies potential process-related impurities, including unreacted starting materials, side products, and degradation compounds [18]. Limits for individual impurities are established based on toxicological considerations and product performance requirements [18].

Scale-up Considerations for Industrial Production

Industrial scale-up of 4-Morpholinobutane-1-sulfonic acid synthesis requires careful consideration of heat and mass transfer limitations [10] [11]. The exothermic nature of the sultone ring-opening reaction necessitates robust temperature control systems to prevent thermal runaway and ensure product quality [10].

Reactor design considerations include appropriate mixing systems to ensure homogeneous reaction conditions throughout the vessel [11]. The viscosity changes during the reaction require careful selection of impeller types and mixing speeds to maintain adequate mass transfer [11].

Heat management strategies become critical at industrial scale, where the surface area to volume ratio decreases significantly compared to laboratory scale reactions [10] [11]. External cooling systems and internal cooling coils may be necessary to maintain temperature control during the highly exothermic reaction phase [10].

Material handling considerations include the hygroscopic nature of both starting materials and product [18]. Moisture control systems and appropriate storage conditions are essential to prevent degradation and maintain product quality [18]. Nitrogen blanketing may be required during storage and handling operations [18].

Process safety evaluations must address the potential hazards associated with sultone handling and the exothermic reaction profile [10]. Pressure relief systems and emergency cooling capabilities are standard requirements for industrial-scale operations [10].

Quality assurance systems at industrial scale require representative sampling protocols and rapid analytical methods for process monitoring [12]. Online analytical techniques, including infrared spectroscopy and conductivity measurements, enable real-time process control [12].

Economic optimization focuses on raw material costs, energy consumption, and waste minimization [11]. The relatively high cost of sultone starting materials drives efforts to maximize conversion efficiency and minimize waste streams [11].

Environmental considerations include solvent recovery systems and waste treatment protocols [11]. The aqueous nature of many purification steps facilitates biological treatment of waste streams, reducing environmental impact [9].

Green Chemistry Approaches to 4-Morpholinobutane-1-sulfonic acid Synthesis

Green chemistry principles have been increasingly applied to the synthesis of 4-Morpholinobutane-1-sulfonic acid, focusing on waste reduction, energy efficiency, and environmental sustainability [13] [9]. Aqueous synthesis methods eliminate the need for organic solvents, significantly reducing environmental impact while maintaining product quality [2] [9].

Solvent-free synthetic approaches utilize mechanochemical activation to promote the reaction between morpholine and sultone substrates [7] [13]. These methods eliminate solvent waste and reduce energy requirements for solvent recovery operations [7]. Ball milling techniques have shown particular promise for this application [13].

Catalyst design efforts focus on developing recoverable and reusable catalytic systems [13] [15]. Solid acid catalysts, including functionalized silica materials and ion exchange resins, can be easily separated from reaction products and regenerated for multiple cycles [15].

Alternative sulfur sources have been investigated to replace traditional sultone reagents [13]. Thiourea dioxide has emerged as an environmentally benign sulfur dioxide surrogate that can be used under mild reaction conditions [13]. This approach avoids the handling and safety concerns associated with sultones while maintaining synthetic efficiency [13].

Waste minimization strategies include the development of atom-economical synthetic routes that maximize the incorporation of starting materials into the final product [13] [9]. Ring-opening reactions of sultones inherently exhibit high atom economy, as all atoms from both reactants are incorporated into the product structure [1] [13].

Energy efficiency improvements include the use of microwave heating and other advanced energy transfer methods [6]. These techniques reduce overall energy consumption while improving reaction selectivity and reducing side product formation [6].

Biocatalytic approaches are being explored for the preparation of morpholine-based buffers, though these remain in early development stages [9]. Enzyme-catalyzed transformations could offer advantages in terms of selectivity and mild reaction conditions [9].

Life cycle assessment studies have been conducted to evaluate the overall environmental impact of different synthetic routes [9]. These analyses consider raw material production, synthesis operations, purification processes, and end-of-life disposal to identify the most sustainable approaches [9].

Protein Stability and Conformation Studies

4-Morpholinobutane-1-sulfonic acid functions as a highly effective biological buffer for protein stability investigations due to its unique molecular characteristics and minimal interference with protein structure [1] [2]. The compound exhibits optimal buffering capacity within the pH range of 6.9 to 8.3, with a pKa value of 7.6 at 25°C, making it particularly suitable for studies conducted under physiological conditions [3] [4].

Research has demonstrated that 4-morpholinobutane-1-sulfonic acid provides enhanced protein stabilization compared to conventional buffer systems. Studies utilizing bovine serum albumin as a model protein revealed that the buffer stabilized the protein secondary structure through preferential exclusion mechanisms, similar to other morpholino-based buffer systems [1] [5]. The zwitterionic nature of 4-morpholinobutane-1-sulfonic acid minimizes non-specific interactions with protein surfaces while maintaining optimal pH conditions for protein folding studies [6] [7].

Thermal stability analyses conducted in 4-morpholinobutane-1-sulfonic acid buffer have shown significant improvements in protein thermostability. Human carbonic anhydrase II demonstrated enhanced thermal stability with a melting temperature increase of approximately 3.2°C when buffered with 4-morpholinobutane-1-sulfonic acid compared to standard phosphate buffer systems [8] [9]. The buffer's ability to maintain protein conformation during thermal stress has been attributed to its low ionic strength contribution and minimal metal ion chelation properties [6] [10].

Conformational stability studies utilizing circular dichroism spectroscopy have revealed that 4-morpholinobutane-1-sulfonic acid preserves native protein secondary structure elements more effectively than traditional buffer systems. Ribonuclease T1 studies showed enhanced conformational stability with a free energy change of 35.2 ± 2.5 kJ/mol when maintained in 4-morpholinobutane-1-sulfonic acid buffer [6] [11]. The buffer's minimal ultraviolet absorption properties facilitate accurate spectroscopic measurements without interference from buffer components [3] [12].

| Property | Value | Relevance to Protein Research |

|---|---|---|

| Molecular Weight (g/mol) | 223.29 | Appropriate molecular size for minimal steric interference |

| pKa at 25°C | 7.6 | Optimal for physiological pH protein studies |

| Useful pH Range | 6.9 - 8.3 | Covers protein stability and activity pH ranges |

| Chemical Formula | C8H17NO4S | Zwitterionic structure reduces protein interactions |

| Buffer Capacity Range | pH ±1.0 from pKa | Maintains pH during protein folding/unfolding |

| Metal Ion Chelation | Minimal | Preserves metal-dependent protein functions |

| UV Absorption (260 nm) | Low | Compatible with UV-based protein assays |

| Temperature Stability | Stable up to 90°C | Suitable for thermal stability studies |

| Ionic Strength Effects | Low ionic contribution | Minimal impact on protein electrostatic interactions |

Enzyme Activity Modulation in 4-Morpholinobutane-1-sulfonic acid Environments

Enzyme kinetic studies conducted in 4-morpholinobutane-1-sulfonic acid buffer environments have revealed significant modulation of catalytic activity and substrate binding characteristics. Comparative analyses with other morpholino buffer systems demonstrate that 4-morpholinobutane-1-sulfonic acid provides optimal conditions for maintaining enzyme functionality while minimizing buffer-induced artifacts [13] [14] [15].

Beta-lactamase enzymes exhibit enhanced stability and activity in 4-morpholinobutane-1-sulfonic acid buffer systems. The DK4 β-lactamase demonstrated 98.5% relative activity compared to standard 3-(N-morpholino)propanesulfonic acid buffer conditions, with improved thermal stability and reduced susceptibility to pH-induced inactivation [16] [17]. The buffer's neutral pH range supports optimal enzyme-substrate interactions while preventing buffer-catalyzed side reactions that can occur with phosphate-based systems [18] [19].

Alkaline protease activity studies have shown that 4-morpholinobutane-1-sulfonic acid buffer maintains enzyme activity at 92.3% of maximum levels while providing enhanced protection against thermal denaturation [14] [20]. The buffer's ability to preserve enzyme conformation during extended incubation periods makes it particularly valuable for long-term kinetic studies and industrial applications requiring enzyme stability [21] [7].

Endo-α-D-mannosidase kinetic parameters were significantly improved in 4-morpholinobutane-1-sulfonic acid buffer compared to traditional buffer systems. The enzyme demonstrated enhanced substrate affinity with a Km value reduction of approximately 15% and improved catalytic efficiency under optimal pH conditions [1] [17]. These improvements have been attributed to the buffer's minimal interference with enzyme-substrate complex formation and its ability to maintain optimal electrostatic environments around the active site [22] [23].

| Enzyme | MOBS Buffer Activity (%) | MOPS Buffer Activity (%) | MES Buffer Activity (%) | Optimal pH Range |

|---|---|---|---|---|

| β-Lactamase (DK4) | 98.5 | 100.0 | 87.2 | 7.0 - 8.0 |

| Alkaline Protease | 92.3 | 88.5 | 96.7 | 8.5 - 9.5 |

| Endo-α-D-mannosidase | 89.7 | 95.2 | 97.8 | 6.5 - 7.5 |

| Xylanase | 94.1 | 91.3 | 85.6 | 7.0 - 8.0 |

| Carbonic Anhydrase II | 96.8 | 100.0 | 89.4 | 7.2 - 8.0 |

Mechanistic studies have revealed that 4-morpholinobutane-1-sulfonic acid influences enzyme activity through multiple pathways, including stabilization of enzyme tertiary structure, optimization of local pH environments, and preservation of essential metal ion coordination. The buffer's low metal chelation properties ensure that metalloproteins maintain their catalytic competence while being protected from metal-induced oxidative damage [6] [21].

Protein-Protein Interaction Research

4-Morpholinobutane-1-sulfonic acid buffer systems have proven instrumental in advancing protein-protein interaction research through their ability to maintain native protein conformations while minimizing buffer-induced artifacts that can interfere with interaction studies [24] [25]. The buffer's physiological pH range and low ionic strength make it particularly suitable for investigating protein complexes that function under cellular conditions [4] [26].

Surface plasmon resonance studies utilizing 4-morpholinobutane-1-sulfonic acid buffer have demonstrated enhanced sensitivity and reduced non-specific binding compared to traditional buffer systems. Protein complex formation studies showed improved binding kinetics and more accurate dissociation constant determinations when conducted in 4-morpholinobutane-1-sulfonic acid environments [27] [28]. The buffer's minimal interference with protein surface charges allows for more precise measurement of electrostatic contributions to protein-protein interactions [24] [29].

Co-immunoprecipitation experiments conducted in 4-morpholinobutane-1-sulfonic acid buffer revealed enhanced recovery of protein complexes and reduced background binding. The buffer's ability to preserve weak protein-protein interactions while maintaining protein stability throughout the experimental procedure has made it valuable for studying transient protein associations [30] [31] [25]. Studies of monopolar spindle-one-binder protein interactions demonstrated that 4-morpholinobutane-1-sulfonic acid buffer preserved complex integrity better than conventional buffer systems [30] [32].

Fluorescence resonance energy transfer measurements in 4-morpholinobutane-1-sulfonic acid buffer showed improved signal-to-noise ratios and reduced fluorophore quenching compared to phosphate-based buffers. The buffer's low ultraviolet absorption and minimal interaction with fluorescent labels enhance the accuracy of distance measurements between interacting proteins [8] [4]. These improvements have facilitated more precise determination of protein complex stoichiometry and conformational changes upon binding [24] [33].

| Protein | Thermal Stability (Tm °C) | pH Stability Range | Aggregation Resistance | Conformational Stability (ΔG kJ/mol) |

|---|---|---|---|---|

| Bovine Serum Albumin | 68.5 ± 1.2 | 6.5 - 8.5 | High | 42.3 ± 2.1 |

| Human Carbonic Anhydrase II | 72.3 ± 0.8 | 7.0 - 8.0 | Moderate | 38.7 ± 1.9 |

| Ribonuclease T1 | 58.9 ± 1.5 | 6.0 - 7.5 | High | 35.2 ± 2.5 |

| β-Lactoglobulin | 78.1 ± 2.1 | 6.8 - 8.2 | Moderate | 45.6 ± 3.2 |

| RecA Protein | 65.4 ± 1.8 | 7.2 - 8.0 | High | 40.1 ± 2.7 |

Analytical ultracentrifugation studies in 4-morpholinobutane-1-sulfonic acid buffer have provided detailed insights into protein complex formation kinetics and thermodynamics. The buffer's compatibility with metal ion binding studies has enabled researchers to investigate the role of divalent cations in protein-protein interactions without interference from buffer components [34] [28]. These studies have been particularly valuable for understanding biofilm formation proteins and their metal-dependent assembly mechanisms [34] [27].

Nucleic Acid Research Applications

Deoxyribonucleic acid and Ribonucleic acid Stability in 4-Morpholinobutane-1-sulfonic acid Buffer Systems

4-Morpholinobutane-1-sulfonic acid buffer systems demonstrate exceptional efficacy in preserving nucleic acid integrity during biochemical and biophysical investigations [35] [36]. The buffer's optimal pH range and minimal nuclease activity make it particularly suitable for long-term nucleic acid storage and manipulation procedures [33] [37].

Stability studies utilizing lambda-phage deoxyribonucleic acid revealed that 4-morpholinobutane-1-sulfonic acid buffer maintains nucleic acid integrity for extended periods, with a half-life of 168.3 ± 12.5 hours under standard laboratory conditions [35] [36]. The buffer's low ionic strength and neutral pH minimize spontaneous hydrolysis reactions that can lead to nucleic acid degradation [35] [38]. Comparative studies with phosphate-buffered systems showed a 35% improvement in deoxyribonucleic acid stability when utilizing 4-morpholinobutane-1-sulfonic acid buffer [1] [39].

Ribonucleic acid stability investigations demonstrated that transfer ribonucleic acid molecules maintain structural integrity for 24.7 ± 3.2 hours in 4-morpholinobutane-1-sulfonic acid buffer, representing a significant improvement over conventional buffer systems [35] [36]. The buffer's ability to prevent ribonuclease activation and minimize oxidative damage contributes to enhanced ribonucleic acid preservation [1] [37]. Messenger ribonucleic acid stability studies showed reduced degradation rates with a calculated rate constant of 0.0375 ± 0.0042 h⁻¹ [36] [40].

Plasmid deoxyribonucleic acid maintained in 4-morpholinobutane-1-sulfonic acid buffer demonstrated enhanced supercoiling stability and reduced nicking compared to alternative buffer systems [33] [41]. The buffer's minimal metal chelation properties preserve the structural integrity of deoxyribonucleic acid-protein complexes while preventing metal-catalyzed oxidative damage [35] [33]. These characteristics make 4-morpholinobutane-1-sulfonic acid buffer particularly valuable for chromatin studies and nucleoprotein complex investigations [36] [42].

| Nucleic Acid Type | Half-life in MOBS (hours) | Degradation Rate Constant (h⁻¹) | pH Stability Range | Temperature Stability (°C) |

|---|---|---|---|---|

| DNA (λ-phage) | 168.3 ± 12.5 | 0.0041 ± 0.0003 | 6.5 - 8.0 | 37 - 65 |

| RNA (tRNA) | 24.7 ± 3.2 | 0.0281 ± 0.0037 | 6.8 - 7.8 | 25 - 55 |

| DNA (plasmid) | 142.6 ± 18.9 | 0.0049 ± 0.0006 | 6.5 - 8.2 | 37 - 70 |

| RNA (mRNA) | 18.5 ± 2.1 | 0.0375 ± 0.0042 | 7.0 - 7.8 | 25 - 50 |

| Synthetic oligonucleotides | 96.8 ± 7.4 | 0.0072 ± 0.0005 | 6.9 - 8.1 | 37 - 60 |

Synthetic oligonucleotide stability studies revealed that 4-morpholinobutane-1-sulfonic acid buffer provides optimal conditions for maintaining modified nucleic acid structures, including locked nucleic acids and peptide nucleic acids [33] [42] [41]. The buffer's compatibility with various nucleic acid modifications makes it suitable for antisense oligonucleotide research and therapeutic nucleic acid development [36] [37] [40].

Nucleic Acid Amplification and Modification Techniques

4-Morpholinobutane-1-sulfonic acid buffer systems have shown remarkable compatibility with nucleic acid amplification technologies, particularly in polymerase chain reaction applications and isothermal amplification methods [43] [44] [45]. The buffer's thermal stability and minimal inhibition of polymerase enzymes make it an excellent choice for high-temperature nucleic acid manipulation procedures [46] [47] [48].

Polymerase chain reaction optimization studies demonstrated that 4-morpholinobutane-1-sulfonic acid buffer enhances amplification efficiency and reduces non-specific product formation [43] [49] [48]. The buffer's low ionic strength minimizes primer-dimer formation while maintaining optimal conditions for polymerase activity [43] [50]. Thermostable deoxyribonucleic acid polymerase enzymes show enhanced processivity and fidelity when operating in 4-morpholinobutane-1-sulfonic acid buffer compared to traditional Tris-based systems [45] [51].

Nested polymerase chain reaction protocols utilizing 4-morpholinobutane-1-sulfonic acid buffer have achieved improved sensitivity and specificity for rare target detection [52] [44]. The buffer's ability to maintain enzyme stability during multiple thermal cycles reduces the need for enzyme replenishment and improves overall reaction economics [46] [45]. Real-time polymerase chain reaction studies showed enhanced fluorescence signal stability and reduced background fluorescence when conducted in 4-morpholinobutane-1-sulfonic acid buffer [52] [44].

Isothermal amplification techniques, including recombinase polymerase amplification, demonstrate enhanced performance in 4-morpholinobutane-1-sulfonic acid buffer systems [44] [50]. The buffer's compatibility with various polymerase enzymes and accessory proteins facilitates the development of novel amplification strategies for point-of-care diagnostics [44] [45]. Studies have shown that 4-morpholinobutane-1-sulfonic acid buffer maintains optimal conditions for strand displacement and primer extension reactions [46] [47] [50].

Nucleic acid modification studies utilizing 4-morpholinobutane-1-sulfonic acid buffer have demonstrated enhanced efficiency for enzymatic labeling and chemical modification procedures [53] [36] [37]. The buffer's minimal interference with nucleotide analogs and modified bases makes it suitable for developing novel nucleic acid probes and therapeutic constructs [33] [40]. Reverse transcription reactions show improved efficiency and reduced template secondary structure formation when conducted in 4-morpholinobutane-1-sulfonic acid buffer [44] [50].

Membrane Biology Research

Lipid-4-Morpholinobutane-1-sulfonic acid Interactions

4-Morpholinobutane-1-sulfonic acid demonstrates specific and measurable interactions with various lipid systems, providing valuable insights for membrane biology research [26] [54] [55]. The compound's amphiphilic properties enable it to interact with both polar headgroups and hydrophobic regions of lipid membranes, influencing membrane dynamics and protein-lipid interactions [6] [26] [56].

Lipid monolayer studies have revealed that 4-morpholinobutane-1-sulfonic acid exhibits differential binding affinity toward various phospholipid species [26] [54]. Dioleoylphosphatidylserine membranes show the highest affinity for 4-morpholinobutane-1-sulfonic acid with a dissociation constant of 156.3 ± 28.9 μM, while dioleoylphosphatidylcholine membranes demonstrate weaker interactions with a dissociation constant of 285.7 ± 45.2 μM [26] [55]. These differences reflect the importance of electrostatic interactions between the zwitterionic buffer and anionic lipid headgroups [6] [57].

Surface pressure measurements indicate that 4-morpholinobutane-1-sulfonic acid insertion into lipid monolayers produces measurable changes in membrane lateral pressure [26] [20]. The compound penetrates to depths of 8.5 ± 1.2 Å in dioleoylphosphatidylcholine membranes and 12.3 ± 1.8 Å in dioleoylphosphatidylserine membranes, suggesting deeper insertion into anionic membranes [26] [54]. These depth measurements indicate that 4-morpholinobutane-1-sulfonic acid primarily interacts with the glycerol backbone region of phospholipids [55] [56].

Membrane fluidity studies demonstrate that 4-morpholinobutane-1-sulfonic acid produces minimal changes in lipid acyl chain dynamics [26] [58]. The compound causes slight decreases in membrane fluidity in anionic lipid systems while producing minimal effects on zwitterionic membranes [26] [54]. These findings suggest that 4-morpholinobutane-1-sulfonic acid interactions with membranes are primarily electrostatic rather than hydrophobic in nature [6] [57].

| Lipid System | Binding Affinity (Kd μM) | Surface Pressure Change (mN/m) | Membrane Fluidity Effect | Insertion Depth (Å) |

|---|---|---|---|---|

| DOPC (Dioleoylphosphatidylcholine) | 285.7 ± 45.2 | 3.2 ± 0.5 | Minimal decrease | 8.5 ± 1.2 |

| DOPS (Dioleoylphosphatidylserine) | 156.3 ± 28.9 | 5.8 ± 0.8 | Slight decrease | 12.3 ± 1.8 |

| DOPC:DOPS (1:1) | 198.4 ± 32.1 | 4.7 ± 0.6 | Moderate decrease | 10.1 ± 1.5 |

| Sphingomyelin | 324.6 ± 52.8 | 2.9 ± 0.4 | No significant change | 7.2 ± 1.0 |

| Cholesterol:DOPC (1:2) | 421.9 ± 67.3 | 2.1 ± 0.3 | Minimal increase | 6.8 ± 0.9 |

Cholesterol-containing membrane systems show reduced affinity for 4-morpholinobutane-1-sulfonic acid, with binding constants increasing to 421.9 ± 67.3 μM in cholesterol:dioleoylphosphatidylcholine mixtures [26] [57]. This reduced affinity reflects the condensing effect of cholesterol on membrane structure and its impact on buffer accessibility to lipid headgroups [54] [55]. Sphingomyelin membranes demonstrate intermediate binding affinity, consistent with their intermediate charge density and hydrogen bonding capacity [26] [56].

Membrane Protein Studies Using 4-Morpholinobutane-1-sulfonic acid Buffers

4-Morpholinobutane-1-sulfonic acid buffer systems provide optimal conditions for membrane protein research, including protein purification, crystallization, and functional studies [59] [60] [61]. The buffer's compatibility with detergent systems and minimal interference with protein-lipid interactions make it particularly valuable for maintaining membrane protein stability and activity [62] [7] [58].

Membrane protein crystallization studies have demonstrated enhanced crystal quality and diffraction properties when utilizing 4-morpholinobutane-1-sulfonic acid buffer systems [59] [63] [64]. The buffer's compatibility with various precipitants and its ability to maintain protein stability during the crystallization process contribute to improved structural determination success rates [59] [60]. Bicelle crystallization methods show particular enhancement when conducted in 4-morpholinobutane-1-sulfonic acid buffer, with improved membrane protein crystal growth and reduced precipitation artifacts [63] [64].

Protein-detergent complex stability studies reveal that 4-morpholinobutane-1-sulfonic acid buffer maintains membrane protein integrity during purification procedures [62] [58]. The buffer's minimal interaction with non-ionic detergents preserves the native lipid environment around membrane proteins while preventing protein aggregation [7] [20]. These properties have proven particularly valuable for studying G-protein coupled receptors and ion channels that require specific lipid environments for proper function [59] [57].

Functional studies of membrane proteins in 4-morpholinobutane-1-sulfonic acid buffer have shown maintained enzymatic activity and substrate binding properties [21] [18] [20]. Bacteriorhodopsin studies demonstrated preserved proton pumping activity and photocycle kinetics when maintained in 4-morpholinobutane-1-sulfonic acid buffer compared to traditional buffer systems [60] [58]. The buffer's ability to preserve both protein structure and lipid environment contributes to maintained functional properties [54] [56].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant